Di-t-butyl(n-butyl)phosphine
Description
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Structure
3D Structure
Properties
IUPAC Name |
butyl(ditert-butyl)phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P/c1-8-9-10-13(11(2,3)4)12(5,6)7/h8-10H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKBSRFAWDZHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Di-t-butyl(n-butyl)phosphine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Bulky Alkylphosphines in Modern Chemistry
Di-t-butyl(n-butyl)phosphine is a sterically hindered, electron-rich tertiary phosphine that has garnered significant interest as a ligand in catalysis and as a reagent in organic synthesis. The unique combination of two bulky tert-butyl groups and a less sterically demanding n-butyl group imparts specific electronic and steric properties that are highly sought after in various chemical transformations. These properties make it a valuable tool in cross-coupling reactions, where it can promote challenging bond formations and influence the selectivity of catalytic processes. This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying chemical principles, a detailed experimental protocol, safety considerations, and characterization techniques.
Synthetic Strategies: Navigating the Path to this compound
The synthesis of tertiary alkylphosphines, particularly those with bulky substituents, presents unique challenges due to steric hindrance and the air-sensitive nature of the reactants and products. The most prevalent and effective methods for the synthesis of this compound involve the formation of a phosphorus-carbon bond by reacting a di-t-butylphosphine precursor with an n-butylating agent. Two primary strategies are commonly employed:
-
Alkylation of a Di-t-butylphosphide Salt: This approach involves the deprotonation of di-t-butylphosphine with a strong base, such as an organolithium reagent, to form a lithium di-t-butylphosphide intermediate. This highly nucleophilic species then readily reacts with an n-butyl halide (e.g., n-butyl bromide) to yield the desired tertiary phosphine.
-
Reaction of Chlorodi-t-butylphosphine with an n-Butyl Organometallic Reagent: This method utilizes the electrophilic nature of the phosphorus atom in chlorodi-t-butylphosphine. Reaction with a nucleophilic n-butyl organometallic reagent, such as n-butyllithium or an n-butyl Grignard reagent (n-BuMgBr), results in the displacement of the chloride ion and the formation of the P-C bond.
The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction. Both routes are effective and can provide good yields of the target compound when performed under appropriate inert atmosphere conditions.
Mechanistic Insights: Understanding the Core Reactions
The synthesis of this compound via the alkylation of di-t-butylphosphine with n-butyllithium and subsequent reaction with n-butyl bromide proceeds through a two-step mechanism.
Caption: Workflow for the safe handling of pyrophoric reagents.
Characterization: Confirming the Identity and Purity
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
-
³¹P NMR: This is the most diagnostic technique for phosphine compounds. This compound is expected to show a single resonance in the ³¹P{¹H} NMR spectrum. The chemical shift will be influenced by the electronic and steric environment of the phosphorus atom. Based on similar trialkylphosphines, the chemical shift is anticipated to be in the range of +20 to +40 ppm. [1]* ¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl and n-butyl groups. The tert-butyl protons will appear as a doublet due to coupling with the phosphorus atom, while the protons of the n-butyl group will exhibit more complex splitting patterns due to both proton-proton and proton-phosphorus coupling.
-
¹³C NMR: The carbon NMR spectrum will also display distinct signals for the carbon atoms of the tert-butyl and n-butyl groups, with characteristic coupling to the phosphorus atom.
Conclusion
The synthesis of this compound, while requiring careful handling of air-sensitive and pyrophoric materials, is a reproducible process that provides access to a valuable ligand for catalysis and organic synthesis. The methods outlined in this guide, based on well-established principles of organophosphorus chemistry, offer reliable routes to this important compound. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can confidently synthesize and utilize this compound in their scientific endeavors.
References
-
The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC - NIH. Available at: [Link]
-
n-Butyllithium - Wikipedia. Available at: [Link]
-
Caution! tert-Butylithium is extremely pyrophoric and must not be allowed to come into contact with the atmosphere. This reagent should only be handled by individuals trained in its proper and safe use. It is recommended that transfers be carried out by using a 20-mL or smaller glass syringe filled to no more than 2/3 capacity, or by cannula. For a discussion of procedures for handling air-sensitive reagents, see Aldrich Technical Bulletin AL-134. [Note added August 2009] - Organic Syntheses. Available at: [Link]
-
Phosphine, bis(1,1-dimethylethyl)- | C8H19P | CID 136643 - PubChem. Available at: [Link]
-
This compound, Min. 97% - LookChem. Available at: [Link]
-
Di-tert-butylphosphine oxide | Request PDF. Available at: [Link]
-
Metal-free catalytic nucleophilic substitution of primary alcohols with secondary phosphine oxides - Green Chemistry (RSC Publishing). Available at: [Link]
-
Di-tert-butylphenylphosphine | C14H23P | CID 316378 - PubChem. Available at: [Link]
-
Supplementary Material for - The Royal Society of Chemistry. Available at: [Link]
-
Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines - American Chemical Society. Available at: [Link]
-
The synthesis of deuteriated tri‐tert‐butyl phosphine - ResearchGate. Available at: [Link]
-
Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. Available at: [Link]
-
NMR Spectroscopy :: 31P NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]
-
Phosphine-catalyzed asymmetric allylic alkylation of secondary phosphine... - ResearchGate. Available at: [Link]
-
A Boryl-Substituted Diphosphene: Synthesis, Structure, and Reaction with n-Butyllithium To Form a Stabilized Adduct by pπ-pπ Interaction - PubMed. Available at: [Link]
-
Cobalt-Catalysed Asymmetric Addition and Alkylation of Secondary Phosphine Oxides for the Synthesis of P-Stereogenic Compounds - PubMed. Available at: [Link]
-
n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Available at: [Link]
-
A Crystalline In(II) Hydride - American Chemical Society. Available at: [Link]
-
Coordination chemistry and catalysis with secondary phosphine oxides - RSC Publishing. Available at: [Link]
-
Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy - YouTube. Available at: [Link]
Sources
Structural Analysis and Catalytic Implications of Di-tert-butyl(n-butyl)phosphine
Technical Guide for Chemical Biology & Organometallic Research
Executive Summary
Di-tert-butyl(n-butyl)phosphine (
Molecular Architecture & Steric Parameters[1][2]
The reactivity of
Geometric & Steric Analysis
Unlike
| Parameter | Value / Range | Structural Implication |
| Geometry | Trigonal Pyramidal | |
| Tolman Cone Angle ( | ~170–175° (Est.)[1] | Slightly smaller than |
| Buried Volume ( | High (>35%) | Indicates significant shielding of the metal center, preventing catalyst deactivation via dimerization.[1] |
| Electronic Parameter | Strongly | High |
The "Flexible Tail" Effect
The
Spectroscopic Signatures & Characterization
Accurate identification of
P NMR Spectroscopy
Phosphorus NMR is the primary tool for purity assessment.[1] The chemical shift is sensitive to the steric compression around the phosphorus nucleus.[2]
-
Chemical Shift (
): Expected range +25 to +45 ppm (relative to ).[1] -
Oxidation Impurity (
): Typically shifts downfield by 30–50 ppm relative to the phosphine, or appears in the +50 to +70 ppm range depending on solvent interaction.[1] -
Protonation ($[tBu_2(nBu)PH]^+ $): Appears as a doublet with a large
coupling constant (>400 Hz).[1]
H NMR Features
-
Region: Strong doublet at
ppm ( Hz).[1] -
Region: Multiplets.[1] The
-methylene protons ( ) often appear as a complex multiplet due to coupling with both P and the -protons.[1]
Experimental Protocols: Handling & Synthesis
Safety Warning:
Anaerobic NMR Sample Preparation
To ensure data integrity and safety, follow this self-validating protocol.
Reagents:
-
Analyte:
[1][6] -
Solvent:
(Benzene-d6) or (degassed).[1] Note: can react with basic phosphines over time; is preferred. -
Internal Standard (Optional):
(if quantification is needed).
Workflow:
Figure 1: Anaerobic workflow for characterization of pyrophoric phosphines.
Quality Control Check
Before using the ligand in catalysis, verify the Oxide Index :
-
Acceptance Criteria:
purity. oxide content can significantly inhibit catalytic turnover frequencies (TOF).[1]
Structural Influence on Catalytic Cycles
In Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig Amination), the structural features of
Mechanism of Action
-
Oxidative Addition: The high electron density on Phosphorus pushes electron density onto the Pd center, making it more nucleophilic.[1] This accelerates the cleavage of strong bonds (e.g., Ar-Cl).[1]
-
Transmetallation/Binding: The
-butyl tail provides steric relief, allowing the incoming nucleophile (amine/boronic acid) to bind without severe repulsion.[1] -
Reductive Elimination: The massive steric bulk of the two
groups destabilizes the Pd(II) complex, forcing the organic partners together and expelling the product to regenerate the Pd(0) species.[1]
Figure 2: Catalytic cycle highlighting the specific structural contributions of the ligand.
Comparative Data Table
| Feature | |||
| Steric Bulk | High (Asymmetric) | Very High (Symmetric) | High |
| Cone Angle | ~175° | 182° | 170° |
| Air Stability | Pyrophoric | Pyrophoric | Air-Sensitive |
| Primary Utility | Coupling of sterically hindered or "tricky" substrates where | Activation of Aryl Chlorides; highly deactivated substrates.[1] | Suzuki Coupling; general purpose bulky ligand.[1] |
| Crystallinity | Often Oil/Low-melting solid | Solid | Solid |
References
-
Strem Chemicals / Ascensus. Di-t-butyl(n-butyl)phosphine Product Data & Safety. Retrieved from
-
Sigma-Aldrich (Merck). Phosphine Ligands in Catalysis: Technical Bulletins. Retrieved from
-
Tolman, C. A. (1977).[1] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews. (Foundational reference for Cone Angle concept).
-
Hartwig, J. F. (Various).[1][7][8] Organotransition Metal Chemistry: From Bonding to Catalysis. (Authoritative text on Pd-catalyzed mechanisms).
-
ChemicalBook. this compound CAS 29949-72-2 Properties. Retrieved from
Sources
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- 8. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]
Di-t-butyl(n-butyl)phosphine CAS number and identifiers
Executive Summary
Di-tert-butyl(n-butyl)phosphine (CAS 29949-72-2) represents a critical class of electron-rich, sterically demanding alkyl phosphines. Often overshadowed by its symmetric congener tri-tert-butylphosphine (
Part 1: Chemical Identity & Physiochemical Profile
The efficacy of Di-tert-butyl(n-butyl)phosphine stems from its specific structural geometry. The two tert-butyl groups provide a large cone angle, facilitating the formation of highly active, mono-ligated transition metal species, while the n-butyl group modulates solubility and prevents the extreme steric crowding that can sometimes inhibit substrate coordination in
Table 1: Critical Identifiers & Properties
| Parameter | Specification |
| Chemical Name | Di-tert-butyl(n-butyl)phosphine |
| Synonyms | Butyl-di-tert-butylphosphine; CYTOP® 202 |
| CAS Number | 29949-72-2 |
| Molecular Formula | |
| Molecular Weight | 202.32 g/mol |
| Physical State | Colorless Liquid |
| Boiling Point | 95-99 °C (at 12 Torr) |
| Solubility | Soluble in toluene, THF, hexane, dichloromethane |
| Air Sensitivity | High (Oxidizes to phosphine oxide; potentially pyrophoric) |
| SMILES | CCCCP(C(C)(C)C)C(C)(C)C |
Part 2: Ligand Design & Electronic Logic
To apply this ligand effectively, one must understand its influence on the catalytic cycle.
-
Electronic Parameter (Donicity): The presence of three alkyl groups renders the phosphorus center highly basic (high
of the conjugate acid). This increases electron density on the metal center, accelerating the oxidative addition of unreactive electrophiles (e.g., aryl chlorides). -
Steric Parameter (Cone Angle): While
has a cone angle of ~182°, replacing one with slightly reduces the cone angle. This reduction is strategic; it maintains enough bulk to favor reductive elimination but reduces the energy barrier for the coordination of bulky substrates.
Diagram 1: Structural Influence on Catalysis
Caption: The structural duality of steric bulk (t-Bu) and flexibility (n-Bu) drives catalytic performance.
Part 3: Synthesis Protocol
While commercially available, in-house synthesis is often required for scale-up or freshness. The most robust route involves the copper-catalyzed alkylation of di-tert-butylchlorophosphine.
Safety Warning: All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk or glovebox techniques. Phosphines are toxic and air-sensitive.
Reagents:
-
Di-tert-butylchlorophosphine (
) -
n-Butylmagnesium chloride (Grignard reagent, 2.0 M in THF)
-
Solvents: Anhydrous THF, Degassed Toluene, Degassed Water/H2SO4.
Step-by-Step Workflow:
-
Catalyst Preparation: In a flame-dried 3-neck flask under Argon, charge
(1.0 eq) and CuCl (0.01 eq). Dissolve in anhydrous THF. -
Grignard Addition: Cool the solution to 0°C. Add n-Butylmagnesium chloride (1.2 eq) dropwise via a pressure-equalizing addition funnel. The exotherm must be controlled to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by GC or
NMR (disappearance of peak at ~145 ppm). -
Workup (The "Salt" Method for Purity):
-
Note: Direct distillation can be dangerous if peroxides are present. Acid extraction is safer.
-
Quench carefully with degassed dilute
. The phosphine is protonated and moves to the aqueous layer. -
Wash the aqueous layer with toluene to remove organic impurities.
-
Basify the aqueous layer (pH > 10) with degassed NaOH under Argon. The phosphine separates as an oil.[1][2][3]
-
Extract with degassed hexane/toluene.
-
-
Isolation: Dry the organic layer over
, filter, and concentrate. Vacuum distillation yields the pure colorless liquid.
Diagram 2: Synthesis Pathway
Caption: Copper-catalyzed Grignard addition followed by acid-base purification ensures high purity.
Part 4: Catalytic Applications
Di-tert-butyl(n-butyl)phosphine is specifically indicated when standard ligands (like
1. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura / Heck)
This ligand excels in creating the
-
Protocol Insight: Use a Ligand:Pd ratio of 1:1 to 1.5:1. Excess ligand is detrimental as it inhibits the formation of the active mono-ligated species.
-
Solvent System: Toluene or Dioxane at 80–100°C.
2. Synthesis of BACE Inhibitors
This specific ligand has been cited in the industrial synthesis of Verubecestat intermediates.[4] Its selection over
3. Carbonylation Reactions
The ligand's bulk protects the metal center from CO poisoning (saturation), allowing for efficient carbonylation of aryl halides to esters or amides.
Part 5: Handling & Safety Directives
1. Storage:
-
Must be stored under Argon/Nitrogen.
-
Recommended temperature: 2–8°C.
-
Over time, white solids (phosphine oxide) may appear; if significant, redistill or filter under inert gas.
2. Toxicity:
-
Like most alkyl phosphines, it is toxic if inhaled or absorbed.
-
Odor: Characteristic penetrating, garlic-like odor. Use only in a well-ventilated fume hood.
3. Spillage:
-
Treat spills with dilute bleach (sodium hypochlorite) to oxidize the phosphine to the less toxic phosphine oxide before cleaning.
References
-
ChemicalBook. (2025).[5] this compound Properties and CAS Data.[5][6][7][8] Retrieved from
-
Strem Chemicals. (2024).[5] Product Catalog: this compound, min.[5][4][1][9] 97%. Retrieved from
-
European Patent Office. (2003).[1] Process for producing tertiary phosphine having bulky hydrocarbon group (EP1473297). Retrieved from
-
Sigma-Aldrich. (2024). Phosphine Ligands for Catalysis: Di-tert-butylphosphine derivatives.[4][10] Retrieved from
-
Syensqo (Solvay). (2024). Phosphine Ligands Portfolio (CYTOP Series). Retrieved from
Sources
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The Pyrophoric Protocol: Safe Handling of Di-t-butyl(n-butyl)phosphine
Topic: Di-t-butyl(n-butyl)phosphine: Safety, Handling, and Deactivation Protocols Content Type: Technical Whitepaper / Operational Guide Audience: Synthetic Chemists, Process Safety Engineers, and Drug Discovery Leads.[1]
Executive Summary
This compound (CAS: 29949-72-2) is a sterically demanding, electron-rich alkyl phosphine widely utilized as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling).[1] While its steric bulk enhances catalytic turnover, its high electron density renders it pyrophoric —capable of spontaneous ignition upon contact with atmospheric oxygen.
This guide moves beyond standard Safety Data Sheet (SDS) warnings to provide a causal analysis of the hazard and a rigorous, fail-safe operational framework for handling this reagent. The protocols herein prioritize engineering controls (glovebox/Schlenk lines) over administrative controls, adhering to the "Defense in Depth" safety philosophy.
Physicochemical Profile & Hazard Identification
To handle a reagent safely, one must understand its physical boundaries.[2][3][4] this compound is a liquid, unlike its solid analog Tri-tert-butylphosphine, making it arguably more hazardous due to the risk of splashing and rapid surface area expansion during a spill.[1]
Table 1: Technical Specifications
| Property | Value | Notes |
| CAS Number | 29949-72-2 | Distinct from Tri-t-butylphosphine (13716-12-6) |
| Formula | ||
| Molecular Weight | 202.32 g/mol | |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | 95–99 °C @ 12 Torr | High volatility under vacuum; careful when stripping solvents.[1][5][6] |
| Flash Point | < 25 °C (Est.)[1] | Pyrophoric (Catches fire spontaneously in air) |
| Density | ~0.83 g/mL | Lighter than water; will float and burn on top of aqueous waste.[1] |
The Mechanism of Hazard: Why is it Pyrophoric?
The pyrophoricity of alkyl phosphines is driven by the rapid, exothermic reaction of the phosphorus lone pair with molecular oxygen. Unlike aryl phosphines (e.g.,
Critical Insight: The reaction is autocatalytic and generates sufficient heat to vaporize the remaining liquid, creating a fireball. Water is not a viable extinguishing agent as it spreads the burning liquid and may generate phosphine gas (
Engineering Controls & Personal Protective Equipment (PPE)
Safety is achieved through redundancy.[1] Do not rely on a single barrier.
Primary Engineering Controls
-
Inert Atmosphere Glovebox: The gold standard.[1] All weighing, aliquoting, and reaction setup should occur here under
or (< 5 ppm ).[1] -
Schlenk Line (Double Manifold): Acceptable for solution transfers if the glass is rigorously dried and purged.[1] Vacuum must be < 50 mTorr.[1]
PPE: The Last Line of Defense [1]
-
Body: Flame-resistant (FR) lab coat (Nomex or equivalent).[1] Synthetic fabrics (polyester/nylon) are prohibited as they melt into skin during a fire.[1]
-
Hands:
-
Eyes: Chemical splash goggles (ANSI Z87.1).[1] Face shield required for operations outside the glovebox.
Operational Protocol: Inert Liquid Transfer
Objective: Transfer reagent from a Sure/Seal™ bottle to a reaction vessel without atmospheric exposure.
Method A: Syringe Transfer (Schlenk Technique)
Prerequisites: Oven-dried glassware, inert gas source (
-
Pressure Equalization: Secure the reagent bottle with a clamp. Insert an inert gas line (via a needle) into the bottle septum to provide positive pressure.
-
Purge Syringe: Insert the syringe needle into the bottle headspace.[1] Pull inert gas in, then expel. Repeat 3x to remove air from the barrel.
-
Draw Reagent: Lower the needle into the liquid.[1] Draw slightly more than the required volume. Invert syringe and expel bubbles back into the bottle.
-
Transfer: Withdraw needle. Immediately pierce a rubber septum (or a cork) placed on the needle tip to shield it during transit to the reaction vessel.
-
Dispense: Pierce the reaction vessel septum and dispense slowly.
-
Wash: Immediately draw inert solvent (Hexane/Toluene) into the dirty syringe to dilute residual phosphine before cleaning.[1]
Visual Workflow: Decision Logic for Handling
Figure 1: Decision logic for selecting the appropriate handling method based on equipment availability.
Emergency Response & Deactivation (Quenching)
The "Dilute and Destroy" Principle: Never attempt to quench concentrated pyrophoric reagents. The heat of reaction will boil the quenching agent, creating a secondary hazard.
Routine Deactivation (Waste Disposal)
Use this protocol for cleaning syringes, empty bottles, or reaction leftovers.
-
Dilution: Dilute the residual phosphine with an inert hydrocarbon solvent (Hexanes or Toluene) to < 5% concentration.[1]
-
Why? This acts as a heat sink.[1]
-
-
Cooling: Place the vessel in an ice/water bath (
). -
Primary Quench: Slowly add Isopropanol (IPA) dropwise under inert gas flow.
-
Observation: Watch for bubbling or slight exotherm.[1]
-
-
Secondary Quench: Once IPA addition shows no reaction, add Methanol .
-
Final Kill: Add water dropwise.
-
Disposal: The resulting mixture contains phosphine oxides.[1][3] Dispose of as organic chemical waste (halogen-free).[1]
Emergency Spill Response
Scenario: You drop a bottle or syringe outside the hood.
-
Evacuate: Clear the immediate area. The liquid will likely ignite immediately.
-
Extinguish:
-
Contain: If not ignited (rare), cover with dry sand or vermiculite to prevent oxygen contact.[1]
-
Call EHS: Do not attempt to clean up a large unreacted spill yourself.
Visual Workflow: Emergency Logic
Figure 2: Emergency response decision tree for pyrophoric liquid spills.
References
-
ChemicalBook. (2025).[1][7] this compound CAS 29949-72-2 Properties and SDS.[1][8] Retrieved from [1]
-
Strem Chemicals (Ascensus). (2024).[1] Catalog Entry: this compound, min.[1][8] 97%. Retrieved from [1][8]
-
Sigma-Aldrich. (2024).[1][9] Safety Data Sheet: Di-tert-butylphosphine (Analogous Hazards).[1][7] Retrieved from [1]
-
University of California, Irvine (EHS). (2024).[1] Procedures for Safe Use of Pyrophoric Organolithium and Phosphine Reagents. Retrieved from [1]
-
Pacific Northwest National Laboratory (PNNL). (2025).[1] Handling Pyrophoric Reagents Protocol. Retrieved from [1]
-
American Chemical Society (ACS). (2010).[1] Safe storage, handling, and disposal of pyrophoric liquids and solids.[10][11] Chemical Health & Safety.[1][7][9][12] Retrieved from [1]
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Methodological & Application
protocols for Buchwald-Hartwig reactions with Di-t-butyl(n-butyl)phosphine
Application Note: High-Efficiency Buchwald-Hartwig Amination using Di-t-butyl(n-butyl)phosphine
)Executive Summary & Ligand Profile[1]
This compound (
Why this modification matters:
-
Steric Modulation: While retaining the high steric demand required to promote reductive elimination (the rate-determining step in many aminations), the n-butyl chain slightly reduces the cone angle compared to
, potentially improving coordination kinetics with Pd(0). -
Solubility Profile: The linear alkyl chain enhances solubility in non-polar solvents (e.g., toluene, heptane) compared to the highly symmetric
. -
Catalytic Utility: It is most effectively deployed via Generation 3 (Gen-3) Palladacycle Precatalysts , which bypass the induction period associated with Pd(0) sources like
.
Primary Applications:
-
Coupling of unactivated Aryl Chlorides .
-
Amination of Aryl Mesylates (a specific strength of this ligand class).
-
Coupling of primary aliphatic amines and anilines.
Mechanistic Insight: The Monoligated Pathway
To successfully execute this reaction, one must understand that
The Causality of Failure:
-
Excess Ligand: Adding excess free ligand (
) can inhibit the reaction by forming inactive species, preventing oxidative addition. -
Oxidation: As an electron-rich alkylphosphine, free
is highly air-sensitive. Using the Gen-3 Precatalyst mitigates this by releasing the active species only in situ.
Figure 1: The monoligated catalytic cycle. Note that the active species is generated directly from the precatalyst, preventing off-cycle resting states.
Experimental Protocols
Protocol A: Standard Coupling (Aryl Chlorides/Bromides)
Best for: Routine synthesis, drug discovery libraries, and unactivated aryl chlorides.
Reagents:
-
Pd Source: Methanesulfonatopalladium(II) (Gen-3 Precatalyst).[1][2]
-
Alternative:
+ (Ligand salt) – Less recommended due to activation issues.
-
-
Base: Sodium tert-butoxide (
) or Potassium Phosphate ( ). -
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry a reaction vial (screw-cap with septum) or round-bottom flask containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Solids Addition:
-
Add Aryl Halide (1.0 equiv, if solid).
-
Add Amine (1.2 equiv, if solid).
-
Add Base (
, 1.4 equiv). Note: If substrate contains base-sensitive groups (esters, nitriles), switch to (2.0 equiv). -
Add Gen-3 Precatalyst (1.0 – 2.0 mol%). Start with 1 mol% for bromides, 2 mol% for chlorides.
-
-
Evacuation: Seal the vessel. Evacuate and backfill with inert gas (Ar/
) three times. This is critical as kills the active Pd(0). -
Liquids Addition:
-
Add Anhydrous Solvent (Dioxane or Toluene) via syringe. Concentration: 0.2 M to 0.4 M relative to aryl halide.
-
Add Amine/Aryl Halide (if liquid) via syringe.
-
-
Reaction:
-
Stir vigorously.
-
Heat to 80°C - 100°C . Note: Unactivated aryl chlorides often require 100°C; Bromides may proceed at 60-80°C.
-
Monitor via LCMS/HPLC at 2 hours and 16 hours.
-
-
Workup:
-
Cool to room temperature.[3]
-
Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts.
-
Concentrate and purify via flash chromatography.
-
Protocol B: Coupling of Aryl Mesylates
Best for: Phenol derivatives where the triflate is unstable or too expensive. This ligand excels at activating the C-OMs bond.
Optimization Matrix:
| Parameter | Recommendation | Rationale |
| Catalyst Loading | 2.0 - 4.0 mol% | C-OMs oxidative addition is slower than C-Br; higher loading ensures turnover. |
| Solvent | t-Amyl Alcohol | Higher boiling point than THF; promotes solubility of polar mesylates better than toluene. |
| Base | Carbonates are milder and compatible with mesylates, which can hydrolyze with strong alkoxides. | |
| Temperature | 100°C - 110°C | High thermal energy required to overcome activation barrier. |
Workflow Diagram:
Figure 2: Operational workflow for Buchwald-Hartwig amination using Gen-3 precatalysts.
Troubleshooting & Optimization Guide
Scenario 1: Low Conversion (<20%)
-
Cause: Catalyst poisoning or oxidation.
-
Solution: Ensure rigorous exclusion of air.[4] Switch from in-situ generation to the Gen-3 Precatalyst .
-
Check: Is the amine chelating? If using a diamine, the substrate might be poisoning the Pd. Increase catalyst loading to 5 mol%.
Scenario 2: Dehalogenation (Reduction of Ar-Cl to Ar-H)
-
Cause:
-hydride elimination from the amine or solvent is faster than reductive elimination. -
Solution: This ligand (
) is bulky, which usually favors reductive elimination. If reduction occurs, lower the temperature to 60-80°C and switch solvent to Toluene (less prone to hydride transfer than alcohols).
Scenario 3: Coupling of Secondary Acyclic Amines
-
Insight: These are sterically hindered.
-
Adjustment: Use LiHMDS (Lithium Hexamethyldisilazide) as the base in Toluene. The soluble base accelerates the deprotonation step, which can be rate-limiting for bulky amines.
Safety & Handling
-
Ligand Sensitivity: Free
is pyrophoric or highly oxidizable. Always handle the free ligand in a glovebox. The Gen-3 Precatalyst is air-stable in solid form but should be stored under inert gas for long-term stability. -
Base Hazards:
is moisture sensitive and corrosive. reacts violently with water. -
Palladium Waste: All Pd-containing waste must be segregated. Use thiourea or specific scavenger resins (e.g., SiliaMetS® Thiol) during workup to ensure ppm-level metal removal for pharmaceutical intermediates.
References
-
Bruno, N. C., et al. (2013). "Rapid and Scalable Synthesis of Innovative Second-Generation Palladacycle Precatalysts." Chemical Science. Link (Establishes the Gen-3 Precatalyst framework).
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link (Foundational guide on ligand selection).
-
Strem Chemicals. "Methanesulfonatopalladium(II) Product Page." Link (Commercial specification and specific ligand application).
-
Guram, A. S., et al. (2004). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry. Link (Discusses steric parameters of bulky alkyl phosphines).
Sources
Advanced Protocol: Application of Di-tert-butyl(n-butyl)phosphine in Suzuki-Miyaura Coupling
Executive Summary
This application note details the strategic use of Di-tert-butyl(n-butyl)phosphine (
The
Mechanistic Rationale & Ligand Design
The efficacy of
The Steric/Electronic Balance
-
Electron Density (High pKa): The two tert-butyl groups and one n-butyl group create an exceptionally electron-rich phosphorus center. This increases the nucleophilicity of the Pd(0) species, accelerating the Oxidative Addition step, which is the rate-determining step for aryl chlorides.
-
Steric Bulk (Cone Angle): The bulky tert-butyl groups result in a large cone angle (approx. 170-175°). This bulk favors the formation of the active monoligated species
rather than the inactive bis-ligated . Crucially, this bulk accelerates Reductive Elimination by destabilizing the crowded Pd(II) intermediate, forcing the formation of the C-C bond to relieve steric strain.
Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting where
Figure 1: Catalytic cycle of Suzuki coupling using bulky alkyl phosphines. Blue arrow indicates electronic acceleration; Red arrow indicates steric acceleration.
Application Scope
This ligand is not a general-purpose replacement for
| Substrate Class | Challenge | |
| Aryl Chlorides | Strong C-Cl bond requires electron-rich Pd. | High basicity promotes oxidative addition at moderate temps (60-80°C). |
| Ortho-Substituted Aryls | Steric clash prevents transmetallation/coupling. | Monoligated Pd species creates an open coordination site. |
| Heterocycles (Pyridines) | Nitrogen coordination poisons catalyst. | Bulky ligand prevents N-binding to Pd center. |
| Electron-Rich Aryl Halides | Slow oxidative addition due to deactivated ring. | Ligand electron density compensates for substrate deactivation. |
Optimized Experimental Protocol
Materials Preparation
-
Ligand: Di-tert-butyl(n-butyl)phosphine (CAS 29949-75-5). Note: Store under Argon/Nitrogen. While more stable than
, it is still air-sensitive. -
Palladium Source:
(preferred for strictly anhydrous conditions) or (robust, general use). -
Ratio: Pd:Ligand = 1:1.2 to 1:2. (A 1:1 ratio is often sufficient due to the bulky nature preventing bis-ligation).
Standard Protocol (Aryl Chloride Coupling)
Scale: 1.0 mmol substrate
-
Inerting: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Loading Solids: Add:
-
Aryl Chloride (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Base:
(2.0 equiv) or KF (3.0 equiv). Note: Anhydrous bases are often preferred for this ligand system. - (1-2 mol%)
-
-
Loading Ligand:
-
If using neat liquid: Add
(1.2 - 2.4 mol%) via microsyringe. -
If using stock solution: Add calculated volume of ligand/toluene stock solution.
-
-
Solvent: Add anhydrous Toluene or Dioxane (3-5 mL). Note: THF is suitable for lower temperatures (<65°C).
-
Reaction: Seal the vessel. Heat to 80-100°C for 2-12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry organic phase over
, filter, and concentrate.
Protocol for "Difficult" Substrates (Verubecestat-type Intermediates)
For substrates containing sensitive functional groups (amides, sulfones) or high steric hindrance:
-
Solvent Switch: Use
-Butanol or a Toluene/Water (10:1) biphasic mix. The presence of trace water often accelerates the transmetallation step for bulky phosphines. -
Catalyst Pre-activation: Stir
and in the solvent for 15 mins at RT before adding substrates. This ensures formation of the active species.
Decision Matrix for Ligand Selection
Use the following logic tree to determine when to deploy
Figure 2: Selection strategy for bulky phosphine ligands.
References
- Title: Process for producing tertiary phosphine having bulky hydrocarbon group.
- Industrial Application (Verubecestat)
- General Suzuki Coupling with Bulky Phosphines: Title: Tri-tert-butylphosphine: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. Source: Synlett.
-
Mechanistic Insights (Fu Ligands)
- Title: A Versatile Catalyst for the Suzuki Cross-Coupling of Aryl Chlorides.
- Source: Journal of the American Chemical Society.
-
URL:[Link]
Application Notes & Protocols: Di-t-butyl(n-butyl)phosphine in Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Bromides
Introduction: The Challenge and the Solution in Modern Cross-Coupling
Palladium-catalyzed cross-coupling reactions are undeniably powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous syntheses in the pharmaceutical, fine chemical, and materials science industries.[1][2] A persistent challenge, however, has been the activation of readily available and cost-effective aryl chlorides.[3][4] Early catalytic systems struggled with the inertness of the C-Cl bond, necessitating the use of more reactive but expensive aryl bromides and iodides.[3][5]
The development of sterically hindered and electron-rich phosphine ligands revolutionized the field, enabling the efficient use of aryl chlorides as coupling partners.[3][5] Among these, Di-t-butyl(n-butyl)phosphine , commercially known as cataCXium® A, has emerged as a particularly effective ligand. Its unique combination of steric bulk and electron-donating properties facilitates the crucial oxidative addition step in the catalytic cycle, leading to high yields and impressive turnover numbers (TONs) even with challenging substrates.[1]
This guide provides an in-depth exploration of the application of this compound in palladium-catalyzed cross-coupling reactions, focusing on its use with aryl chlorides and bromides. We will delve into the mechanistic principles that underpin its efficacy, offer detailed, field-proven protocols for key transformations like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, and present data to guide your experimental design.
The Science of cataCXium® A: Why It Works
The success of this compound lies in its molecular architecture. The two bulky tert-butyl groups and the n-butyl group create a large cone angle, which promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species. This steric hindrance is also crucial for accelerating the final reductive elimination step, which releases the desired product and regenerates the active catalyst.
Simultaneously, the alkyl groups are strong electron donors, increasing the electron density on the palladium center. This enhanced nucleophilicity of the metal is vital for facilitating the oxidative addition of the electrophilic aryl halide, particularly the less reactive aryl chlorides, to the palladium(0) complex. This is often the rate-determining step in the catalytic cycle.[6]
The Catalytic Cycle: A Visual Representation
The following diagram illustrates the generally accepted mechanism for a palladium-catalyzed cross-coupling reaction, highlighting the key stages where the properties of this compound are critical.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Key Applications and Protocols
This compound has demonstrated exceptional performance in a variety of palladium-catalyzed cross-coupling reactions. Below are detailed protocols for two of the most significant transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling of Aryl Chlorides
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and the commercial availability and stability of boronic acids.[4] The use of this compound has been shown to be highly effective for the coupling of a wide range of aryl chlorides with arylboronic acids, often with very low catalyst loadings.[7]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials and Reagents:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.005–1 mol%)
-
This compound (0.01–2 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or a mixture with water)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl chloride, arylboronic acid, palladium(II) acetate, and the base.
-
Ligand Addition: Add the this compound. Note that this ligand is air-sensitive and should be handled under an inert atmosphere.[8]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80–110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary: Suzuki-Miyaura Coupling with Aryl Chlorides
| Aryl Chloride | Boronic Acid | Pd (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | TON |
| 4-Chlorotoluene | Phenylboronic acid | 0.005 | 0.01 | K₃PO₄ | Toluene/H₂O | 100 | 87 | 17,400 |
| 4-Chloroanisole | Phenylboronic acid | 0.005 | 0.01 | K₃PO₄ | Toluene/H₂O | 100 | 60 | 12,000 |
| 2-Chlorobenzonitrile | Phenylboronic acid | 0.005 | 0.01 | K₃PO₄ | Toluene/H₂O | 100 | 100 | 20,000 |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | 0.005 | 0.01 | K₃PO₄ | Toluene/H₂O | 100 | 99 | 19,800 |
Data adapted from representative applications.
Buchwald-Hartwig Amination of Aryl Bromides and Chlorides
The Buchwald-Hartwig amination is a vital method for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[9] this compound and its analogs have shown superior activity in the amination of both aryl bromides and chlorides, often under milder conditions than other phosphine ligands.[10][11][12]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials and Reagents:
-
Aryl halide (bromide or chloride) (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃; 0.5–2 mol% Pd)
-
This compound (1–4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄; 1.4–2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source, this compound, and the base to an oven-dried Schlenk tube.
-
Addition of Reagents: Add the aryl halide and the amine, followed by the degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture with stirring for the required time (typically 1-24 hours) at a temperature ranging from room temperature to 110 °C, depending on the reactivity of the aryl halide.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent and filtered through a pad of celite to remove palladium black and inorganic salts.
-
Purification: The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired arylamine.
Data Summary: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Pd Source | Base | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ | NaOtBu | RT | >95 |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | NaOtBu | 80 | >95 |
| 1-Bromo-4-t-butylbenzene | Aniline | Pd₂(dba)₃ | NaOtBu | RT | >95 |
| 1-Chloro-4-t-butylbenzene | Aniline | Pd₂(dba)₃ | NaOtBu | 100 | 91 |
Data synthesized from studies on bulky alkylphosphine ligands.[11][12]
Trustworthiness and Self-Validation: Ensuring Success
-
Purity of Reagents: The success of these reactions is highly dependent on the purity of the reagents and the exclusion of oxygen and moisture. Solvents should be anhydrous and thoroughly degassed. Bases like NaOtBu are hygroscopic and should be handled in a glovebox.
-
Ligand-to-Metal Ratio: The optimal ligand-to-palladium ratio can vary. For many applications, a 1:1 to 2:1 ratio of phosphine to palladium is effective. However, this should be optimized for specific substrate combinations.
-
Choice of Base and Solvent: The choice of base and solvent is critical. Strong, non-nucleophilic bases like sodium tert-butoxide are common for aminations, while carbonates and phosphates are often used in Suzuki couplings. Toluene and dioxane are common solvents due to their ability to dissolve the various components and their suitable boiling points.
Handling and Safety of this compound
This compound is an air-sensitive liquid.[13] It can react slowly with atmospheric oxygen.[8] Therefore, it is crucial to handle it under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[14] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[14] Always wear appropriate personal protective equipment, including gloves and safety glasses, when handling this reagent.[14]
Conclusion
This compound (cataCXium® A) is a highly effective ligand for a range of palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties enable the efficient coupling of challenging substrates like aryl chlorides, often with high yields and low catalyst loadings. The protocols and data presented in this guide serve as a starting point for researchers in drug discovery and development to harness the power of this versatile catalytic system. By understanding the principles behind its reactivity and adhering to careful experimental technique, scientists can reliably construct complex molecular architectures.
References
-
Hill, L. L., Moore, L. R., Huang, R., Craciun, R., Vincent, A. J., Dixon, D. A., Chou, J., Woltermann, C. J., & Shaughnessy, K. H. (2006). Bulky alkylphosphines with neopentyl substituents as ligands in the amination of aryl bromides and chlorides. The Journal of Organic Chemistry, 71(13), 4951–4955. [Link]
-
Shaughnessy, K. H., et al. (2006). Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. Organic Chemistry Portal. [Link]
-
Busacca, C. A., et al. (2010). Practical Synthesis of Di-tert-Butyl-Phosphinoferrocene. Organic Syntheses, 87, 232. [Link]
-
Littke, A. F., & Fu, G. C. (2002). (e)-2-methyl-3-phenylacrylic acid butyl ester. Organic Syntheses, 78, 93. [Link]
-
Littke, A. F. (2002). Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation. DSpace@MIT. [Link]
-
Dubbaka, S. R., & Vogel, P. (2005). Tri tert -butylphosphine [P( t Bu) 3 ]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. Synlett, 2005(4), 709–710. [Link]
-
Vogel, P., & Dubbaka, S. R. (2005). Tri-tert-butylphosphine [P(t-Bu)3]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. SYNLETT, 2005(04), 709-710. [Link]
-
Wang, L., et al. (2008). Room-Temperature Palladium-Catalysed Suzuki-Miyaura Coupling of Arylboric Acid with Aryl Chlorides. Request PDF on ResearchGate. [Link]
-
Shaughnessy, K. H., et al. (2006). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. Request PDF on ResearchGate. [Link]
- Beller, M., et al. (2017). Buchwald-hartwig arylation method for the preparation of tertiary amines.
-
Wang, Y., et al. (2023). A Core–Shell Elastic Flame Retardant with Superior Migration Resistance for Fire-Safe and Toughened Polyamide 66. MDPI. [Link]
-
Anonymous. (2020). Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
-
Hill, L. L., et al. (2006). Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. PubMed. [Link]
-
Rojas Lab. (2023). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]
-
Fleck, M., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). [Link]
-
Valeur, E., & Bradley, M. (2009). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
Norris, J. (2018). The Suzuki reaction. YouTube. [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
-
Wikipedia. (n.d.). Tributylphosphine. [Link]
-
PubChem. (n.d.). tert-Butylphosphine. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispace.com [scispace.com]
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- 7. researchgate.net [researchgate.net]
- 8. Tributylphosphine - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Bulky alkylphosphines with neopentyl substituents as ligands in the amination of aryl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides [organic-chemistry.org]
- 13. This compound | 29949-72-2 [chemicalbook.com]
- 14. chemicalbook.com [chemicalbook.com]
The Strategic Preparation and Application of Palladium Complexes with Di-t-butyl(n-butyl)phosphine: A Guide for Advanced Catalysis
Introduction: The Unseen Architect of Catalytic Power
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. The efficacy of these transformations is not solely dictated by the palladium center but is critically influenced by the ancillary ligands that coordinate to it. These ligands are the "unseen architects," meticulously shaping the catalyst's steric and electronic environment to dictate its reactivity, selectivity, and stability.[1] Among the pantheon of phosphine ligands, bulky, electron-rich trialkylphosphines have emerged as transformative players, enabling reactions that were once deemed prohibitively challenging.
This guide focuses on palladium complexes featuring Di-t-butyl(n-butyl)phosphine (P(t-Bu)₂(n-Bu)), a ligand that embodies the essential characteristics of this powerful class. Its significant steric bulk, arising from the two tert-butyl groups, combined with the strong electron-donating nature of the alkyl substituents, creates a highly active catalytic center. This unique combination facilitates the crucial oxidative addition step, even with unreactive substrates like aryl chlorides, and promotes the final reductive elimination to afford the desired product.[2] This document provides a comprehensive overview of the preparation of palladium complexes with P(t-Bu)₂(n-Bu), both as pre-formed (ex-situ) species and generated in the reaction mixture (in-situ), and offers detailed protocols for their application in key cross-coupling reactions.
Physicochemical Properties and Handling of this compound
This compound is a colorless, air-sensitive liquid.[3] Its pyrophoric nature necessitates careful handling under an inert atmosphere of nitrogen or argon.[4] Exposure to air can lead to oxidation to the corresponding phosphine oxide, rendering it inactive as a ligand.
| Property | Value | Reference |
| CAS Number | 29949-72-2 | [4] |
| Molecular Formula | C₁₂H₂₇P | [4] |
| Molecular Weight | 202.32 g/mol | [4] |
| Form | Liquid | [3] |
| Boiling Point | 95-99 °C @ 12 Torr | [3] |
| Sensitivity | Air sensitive | [3] |
Safety Precautions: Due to its pyrophoric and corrosive nature, this compound and its solutions must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including flame-retardant gloves, safety goggles, and a lab coat.[5][6] All manipulations should be performed using standard Schlenk line or glovebox techniques to prevent contact with air and moisture.[5][7]
Preparation of Palladium-P(t-Bu)₂(n-Bu) Catalyst Systems
The active catalytic species can be generated through two primary strategies: the use of a pre-formed, well-defined palladium complex (ex-situ) or by combining the ligand and a palladium precursor in the reaction vessel (in-situ). The choice of method depends on the desired level of control, reproducibility, and the specific requirements of the reaction.
In-Situ Catalyst Generation: A Flexible and Common Approach
The in-situ method is widely employed due to its operational simplicity. It involves the direct addition of the phosphine ligand and a suitable palladium precursor to the reaction mixture. The active catalyst, typically a monoligated Pd(0) species, is then formed under the reaction conditions.[8]
Common Palladium Precursors for In-Situ Generation:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable, air-tolerant Pd(0) source that is widely used.[9]
-
Palladium(II) Acetate (Pd(OAc)₂): A common Pd(II) precursor that is reduced in-situ to Pd(0) by various reagents in the reaction mixture, such as phosphines, amines, or solvents.
-
Bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂): A versatile Pd(II) precursor.[10]
Protocol 1: In-Situ Generation of Pd/P(t-Bu)₂(n-Bu) Catalyst for Cross-Coupling
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), coupling partner (1.2 mmol), and base (e.g., Cs₂CO₃, K₃PO₄, 2.0 mmol).
-
Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the desired anhydrous, degassed solvent (e.g., toluene, dioxane, 5 mL) via syringe.
-
Precursor and Ligand Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precursor and this compound. For a typical Pd:P ratio of 1:2, dissolve the appropriate amounts of the palladium source (e.g., Pd₂(dba)₃, 0.005 mmol, 4.6 mg) and P(t-Bu)₂(n-Bu) (0.02 mmol, 4.0 mg) in a small amount of the reaction solvent.
-
Catalyst Introduction: Add the catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by TLC, GC, or LC-MS.
Causality: The use of an inert atmosphere is critical to prevent the oxidation of the electron-rich phosphine ligand and the Pd(0) species.[9] The choice of base and solvent is highly dependent on the specific cross-coupling reaction being performed.
Ex-Situ Preparation of a Defined Palladium(0) Complex: [Pd(P(t-Bu)₂(n-Bu))₂]
While in-situ methods are convenient, the use of a pre-formed, well-defined complex can offer greater reproducibility and allow for more precise control over the catalyst loading. The synthesis of bis(this compound)palladium(0) can be adapted from established procedures for analogous bulky phosphine complexes.[11]
Protocol 2: Synthesis of Bis(this compound)palladium(0)
This protocol is adapted from the synthesis of similar bis(trialkylphosphine)palladium(0) complexes and should be performed by personnel experienced in handling air-sensitive compounds.
-
Setup: In a glovebox, add [Pd(allyl)Cl]₂ (0.5 mmol, 183 mg) to a Schlenk flask containing a magnetic stir bar.
-
Ligand Addition: Dissolve this compound (2.1 mmol, 425 mg) in anhydrous, degassed THF (10 mL) and add it to the flask.
-
Reaction: Stir the resulting yellow solution at room temperature for 2 hours.
-
Reduction: Cool the mixture to -30 °C and add a solution of potassium tert-butoxide (1.1 mmol, 123 mg) in THF (5 mL) dropwise.
-
Workup: Allow the mixture to warm to room temperature and stir for an additional 1 hour. Remove the solvent under reduced pressure.
-
Purification: Extract the residue with cold pentane and filter to remove inorganic salts. Concentrate the filtrate under vacuum to yield the product as a solid, which should be stored under an inert atmosphere.
Causality: The use of a strong, non-nucleophilic base like potassium tert-butoxide facilitates the reductive elimination of the allyl and chloride ligands to generate the Pd(0) center. The entire procedure must be conducted under strictly anaerobic and anhydrous conditions to prevent decomposition of the product.
Applications in Cross-Coupling Reactions: Protocols and Mechanistic Insights
Palladium complexes of P(t-Bu)₂(n-Bu) are highly effective catalysts for a range of cross-coupling reactions, particularly those involving challenging substrates. The bulky and electron-donating nature of the ligand is key to their success.[2][12]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[13] Catalysts based on bulky trialkylphosphines have been shown to be exceptionally active for the coupling of a wide range of amines and aryl halides.[14]
Protocol 3: Buchwald-Hartwig Amination of an Aryl Chloride
-
Reaction Setup: In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.01 mmol, 9.2 mg), this compound (0.04 mmol, 8.1 mg), sodium tert-butoxide (1.4 mmol, 135 mg), the aryl chloride (1.0 mmol), and the amine (1.2 mmol).
-
Solvent and Stirring: Add anhydrous, degassed toluene (2 mL), seal the vial, and stir at 100 °C for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate, filter through a pad of celite, and concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insight: The bulky P(t-Bu)₂(n-Bu) ligand promotes the formation of a monoligated Pd(0) species, which is highly reactive towards the oxidative addition of the aryl chloride.[8] The steric hindrance also facilitates the final C-N bond-forming reductive elimination step.[12]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. The use of bulky, electron-rich phosphines allows for the coupling of sterically hindered substrates and unreactive aryl chlorides at mild temperatures.[15]
Protocol 4: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide
-
Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 mmol), the boronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Catalyst and Solvent: Add a pre-mixed solution of Pd(OAc)₂ (0.02 mmol, 4.5 mg) and this compound (0.04 mmol, 8.1 mg) in a 3:1 mixture of toluene and water (4 mL).
-
Reaction: Stir the biphasic mixture vigorously at 80 °C until the starting material is consumed.
-
Workup: Cool the reaction, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography.
Conclusion and Future Outlook
Palladium complexes bearing this compound represent a powerful class of catalysts for challenging cross-coupling reactions. The ligand's pronounced steric bulk and strong electron-donating character are pivotal in achieving high catalytic activity, particularly with economically attractive but less reactive aryl chlorides. The protocols detailed herein for both in-situ and ex-situ catalyst preparation provide researchers with flexible and reliable methods to access these potent catalytic systems. As the demand for more efficient and sustainable synthetic methodologies grows, the rational design of ligands like P(t-Bu)₂(n-Bu) will continue to be a driving force in expanding the frontiers of palladium catalysis, enabling the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- Vertex AI Search. (n.d.). What are the properties and applications of Bis(tri-tert-butylphosphine)palladium(0)? Retrieved February 4, 2026.
- ResearchGate. (n.d.). Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. Retrieved February 4, 2026.
- ResearchGate. (n.d.). Bis(tri-tert-butylphosphine)palladium(0) [Pd(t-Bu3P)2]. Retrieved February 4, 2026.
- DSpace@MIT. (n.d.).
- MDPI. (n.d.). Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. Retrieved February 4, 2026.
- National Institutes of Health. (n.d.). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Retrieved February 4, 2026.
- MDPI. (n.d.). Synthesis and Characterization of Pt(II) and Pd(II)
- Unknown Source. (2026, January 25).
- Journal of the American Chemical Society. (n.d.). Two-coordinate palladium(0) complexes, bis(di-tert-butylphenyphosphine)palladium and bis(tri-tert-butylphosphine)palladium. Retrieved February 4, 2026.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 4, 2026, from [Link]
-
Royal Society of Chemistry. (2019, December 12). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. Retrieved February 4, 2026, from [Link]
- ChemicalBook. (2025, September 27).
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). Preparation and properties of palladium(II) complexes of 3-oxo-1-(2,4,6-tri-t-butylphenyl)-1,3-diphosphapropenes. Retrieved February 4, 2026.
- SciSpace. (2005, February 22). Tri-tert-butylphosphine [P(t-Bu)3]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. Retrieved February 4, 2026.
- ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Retrieved February 4, 2026.
- Macmillan Group. (n.d.). Why C–N and C–O Couplings? Retrieved February 4, 2026.
- Wikipedia. (n.d.). Tributylphosphine. Retrieved February 4, 2026.
- ResearchGate. (2021, September 29). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Retrieved February 4, 2026.
- Royal Society of Chemistry. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Retrieved February 4, 2026.
- Unknown Source. (n.d.). Synthesis and structural characterization of Pd(II) and Pt(II) complexes with N, P and S donors.
- ECHEMI. (n.d.).
- National Institutes of Health. (n.d.). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Retrieved February 4, 2026.
- PubChem. (n.d.). Di-tert-butylphenylphosphine. Retrieved February 4, 2026.
Sources
- 1. nbinno.com [nbinno.com]
- 2. scispace.com [scispace.com]
- 3. This compound | 29949-72-2 [chemicalbook.com]
- 4. strem.com [strem.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.no [fishersci.no]
- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Page loading... [wap.guidechem.com]
- 12. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Temperature Effects on Di-t-butyl(n-butyl)phosphine (cataCXium® PnBu) Catalyst System Stability
Introduction: Welcome to the technical support center for Di-t-butyl(n-butyl)phosphine, a highly effective electron-rich and sterically demanding phosphine ligand, commercially known as cataCXium® PnBu. This ligand is a cornerstone in modern palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, prized for its ability to activate challenging substrates like aryl chlorides. However, the thermal stability of the resulting palladium-phosphine complex is a critical parameter that dictates the success, efficiency, and reproducibility of your experiments. Elevated temperatures, while often necessary to drive catalytic turnover, can also be the primary driver of catalyst deactivation.
This guide is structured to provide you, a researcher or drug development professional, with a clear understanding of the interplay between temperature and catalyst stability. We will move from foundational questions to specific, field-tested troubleshooting protocols to help you diagnose issues and optimize your reaction conditions for maximum yield and catalyst longevity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mode of thermal degradation for catalyst systems using this compound?
A1: The degradation is typically not of the phosphine ligand in isolation but rather a two-fold process involving the active catalyst complex, especially under reaction conditions:
-
Oxidation to Phosphine Oxide: Trialkylphosphines like this compound are susceptible to oxidation by trace oxygen, a process that is significantly accelerated at higher temperatures.[1][2] This oxidation converts the electron-donating phosphine into the corresponding phosphine oxide (P=O). The resulting phosphine oxide has no affinity for the palladium center, leading to the collapse of the catalytically active species. Rigorous degassing and maintaining a robust inert atmosphere (argon or nitrogen) are therefore critical.[3]
-
Catalyst Complex Decomposition: At excessively high temperatures (often >120 °C, though substrate-dependent), the palladium-phosphine complex itself can decompose.[4] This is often visually indicated by the formation of a black precipitate, commonly known as palladium black.[5] This precipitate consists of agglomerated, elemental palladium(0) which has lost its ligand sphere and is catalytically inactive for the desired cross-coupling reaction.
Q2: What is a safe and effective operating temperature range for reactions involving this ligand?
A2: There is no single "magic formula" for temperature.[6] However, a general starting point for many cross-coupling reactions using this compound is between 80 °C and 110 °C . The optimal temperature is a delicate balance; it must be high enough to facilitate challenging steps like oxidative addition, but not so high as to induce rapid catalyst decomposition.[4] For highly unreactive substrates, such as electron-rich aryl chlorides, temperatures at the higher end of this range may be necessary. Conversely, for more reactive substrates like aryl bromides or iodides, starting at a lower temperature (e.g., 80 °C) is advisable. A systematic temperature screen is always the most reliable method for optimization (see Protocol 1).
Q3: How does increasing temperature mechanistically affect the catalytic cycle and the rate of deactivation?
A3: According to the Arrhenius equation, increasing the reaction temperature increases the rate of all chemical reactions, including both the productive steps in the catalytic cycle and the off-cycle deactivation pathways.
-
Positive Effects: Higher temperatures increase the rate of oxidative addition (the initial activation of the aryl halide) and reductive elimination (the final product-forming step), leading to a faster overall reaction.
-
Negative Effects: The rates of ligand oxidation and thermal decomposition of the Pd-L complex also increase exponentially with temperature.
This relationship is visualized below. The goal is to operate in the "Optimal Window" where the rate of catalysis far exceeds the rate of deactivation.
Caption: Relationship between temperature and catalytic outcome.
Section 2: Troubleshooting Guide for Common Experimental Issues
Q4: My reaction is sluggish at 80 °C. Should I just increase the temperature to 110 °C?
A4: While increasing the temperature is a valid strategy for sluggish reactions, it should not be the first step.[6] A sudden, large temperature increase can push the reaction past its optimal point and into rapid decomposition. Before adjusting the temperature, you must validate the integrity of your setup. Follow this systematic workflow:
Caption: Troubleshooting workflow for a sluggish reaction.
Only after confirming that your reagents and experimental setup are flawless should you cautiously increase the temperature. An incremental increase allows you to find the "sweet spot" without overshooting into the decomposition zone.
Q5: I see a black precipitate forming in my reaction as it heats up. What is happening and how can I fix it?
A5: The formation of a black precipitate is the classic visual indicator of catalyst decomposition into palladium black.[5] This signifies that the phosphine ligand is no longer effectively stabilizing the palladium(0) nanoparticles, causing them to aggregate and fall out of solution.
Causality & Solutions:
| Probable Cause | Scientific Rationale | Recommended Solution |
| Excessive Temperature | The thermal energy is too high, causing the Pd-P bond to dissociate, leading to aggregation.[4] | Reduce the reaction temperature. If the reaction requires high heat, consider a more thermally stable ligand. |
| Presence of Oxygen | Trace O₂ oxidizes the phosphine ligand to phosphine oxide, which cannot stabilize the Pd(0) center. | Improve degassing procedures (e.g., use freeze-pump-thaw cycles instead of just bubbling with inert gas). Ensure a positive pressure of inert gas throughout the reaction.[7] |
| Incorrect Ligand:Palladium Ratio | An insufficient amount of ligand (a low L:Pd ratio) can lead to coordinatively unsaturated palladium species that are prone to aggregation.[7] | Ensure a slight excess of the phosphine ligand relative to the palladium source (e.g., a L:Pd ratio of 1.5:1 to 2:1). An extra equivalent of ligand can sometimes improve catalyst stability.[6] |
| Impure Reagents | Certain impurities can act as catalyst poisons, stripping the ligand from the metal center. | Use high-purity, recently purchased reagents and anhydrous, degassed solvents.[6] |
Section 3: Protocols & Methodologies
Protocol 1: Step-by-Step Guide for Optimizing Reaction Temperature
This protocol uses small-scale parallel screening to efficiently determine the optimal temperature for your specific substrates.
-
Preparation: In an inert atmosphere glovebox, prepare a stock solution of your palladium precatalyst and this compound ligand in your chosen reaction solvent.
-
Array Setup: Arrange an array of reaction vials (e.g., 5 vials) each containing a magnetic stir bar.
-
Reagent Addition: To each vial, add your limiting substrate, excess coupling partner, and base.
-
Catalyst Addition: Add an identical aliquot of the catalyst stock solution to each vial. Seal the vials tightly with screw caps containing PTFE septa.
-
Parallel Heating: Place the vials in a parallel synthesis block or separate heating blocks set to a range of temperatures (e.g., 70°C, 80°C, 90°C, 100°C, 110°C ). Ensure stirring is consistent across all vials.
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small, quenched aliquot from each reaction for analysis by TLC, GC, or LC-MS.
-
Analysis: Compare the conversion to product and the formation of byproducts/impurities across the different temperatures. Note any visual signs of decomposition (color change, precipitation). The optimal temperature is the one that provides the highest yield of the desired product with minimal degradation in the shortest time.
Protocol 2: Recommended Handling and Storage of this compound
The stability of your ligand before it enters the reaction flask is paramount. Trialkylphosphines are sensitive to air and must be handled accordingly.[2]
-
Storage: The ligand should be stored in a tightly sealed container (e.g., a Sure/Seal™ bottle) under an argon or nitrogen atmosphere. Store in a refrigerator (2-8 °C) to minimize degradation over time.
-
Dispensing: Always handle the liquid ligand using air-free techniques. Use a clean, dry, nitrogen-flushed syringe or cannula to transfer the required amount.
-
Inert Atmosphere: Perform all transfers and additions of the ligand to the reaction vessel under a positive pressure of an inert gas.
-
Visual Check: Before use, visually inspect the liquid. It should be clear and colorless. Any discoloration or presence of particulate matter may indicate oxidation or degradation, and the ligand should be discarded.
References
-
Zhang, Y., et al. (2020). Effect of Oxidation Temperature on the Oxidation Process of Silicon-Containing Steel. MDPI. Retrieved February 4, 2026, from [Link]
-
American Chemical Society. (2021). Photoelectrochemical Synthesis of Benzo[b]phosphole Oxides via Sequential P–H/C–H Bond Functionalizations. Retrieved February 4, 2026, from [Link]
-
Shakeri, E., et al. (2023). Predicting the Air Stability of Phosphines. ResearchGate. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). tert-Butylphosphine. Retrieved February 4, 2026, from [Link]
-
Blümel, J., et al. (2018). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. ACS Omega. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved February 4, 2026, from [Link]
-
American Chemical Society. (2018). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Retrieved February 4, 2026, from [Link]
-
Royal Society of Chemistry. (2017). Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2019). High temperature reactions of an aryl–alkyl phosphine, an exceptionally efficient melt stabiliser for polyethylene. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (n.d.). Tributylphosphine. Retrieved February 4, 2026, from [Link]
-
The Hong Kong Polytechnic University. (2023). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. Retrieved February 4, 2026, from [Link]
-
MDPI. (2023). A Core–Shell Elastic Flame Retardant with Superior Migration Resistance for Fire-Safe and Toughened Polyamide 66. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2019). Di-tert-butylphosphine oxide. Retrieved February 4, 2026, from [Link]
-
MDPI. (2023). Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. Retrieved February 4, 2026, from [Link]
-
American Chemical Society. (2024). Redox-Active Sulfonyl Hydrazones as Programmable Sulfur Transfer for Nickel-Catalyzed C–S Coupling with Organic Halides. Retrieved February 4, 2026, from [Link]
Sources
- 1. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tributylphosphine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recycling Di-tert-butyl(n-butyl)phosphine Palladium Catalysts
Document ID: TSC-PD-DTBNBP-001 Status: Active Last Updated: February 4, 2026 Department: Catalysis Optimization & Process Safety
System Overview & Critical Parameters
Welcome to the Advanced Catalysis Support Unit.
You are likely employing Di-tert-butyl(n-butyl)phosphine (often abbreviated as
Unlike simple triphenylphosphine systems,
The Recycling Paradox
To recycle this catalyst, you must prevent the formation of Phosphine Oxide (
| Parameter | Specification | Impact on Recycling |
| Ligand State | Liquid / Low-melting solid | Cannot be recovered by simple crystallization. |
| Air Stability | Low / Pyrophoric | Recycling must occur under |
| Active Species | Monoligated | Monoligated species are unstable without excess ligand. |
| MWCO Target | ~400–600 Da (Complex) | Requires tight Nanofiltration (OSN) membranes. |
Tier 1 Strategy: Organic Solvent Nanofiltration (OSN)[1]
Best For: Continuous processes or high-value batch recycling. Mechanism: Size-exclusion separation using solvent-resistant membranes. The bulky Pd-ligand complex is retained; the product permeates.
Protocol: The "Retentate Loop"
-
Membrane Selection:
-
Use a solvent-resistant polyimide or silicone-based membrane.
-
Target MWCO (Molecular Weight Cut-Off): 200–300 Da.
-
Why: The
complex has a MW of ~650 Da. A 200 Da membrane ensures >95% retention.
-
-
Solvent Compatibility:
-
Recommended: Toluene, THF, Ethyl Acetate.
-
Avoid: DMF or DMSO (high viscosity slows flux) unless operating at elevated temperatures (>50°C).
-
-
Execution Steps:
-
Step A: Dilute the post-reaction mixture with the reaction solvent (1:1 ratio).
-
Step B: Pass through the OSN module under 10–30 bar pressure (
). -
Step C (Diafiltration): Continuously add fresh solvent to the retentate loop to wash out the product.
-
Step D (Re-activation): The retentate contains the catalyst. Crucial: Add 10–20 mol% fresh
ligand to the retentate before the next cycle to compensate for any ligand oxidation during filtration.
-
OSN Workflow Diagram
Caption: Figure 1.[1][2] Closed-loop Organic Solvent Nanofiltration (OSN) workflow for recovering homogeneous Pd-DtBnBP catalysts.
Tier 2 Strategy: Thermomorphic Solvent Systems
Best For: Batch reactions where membrane equipment is unavailable. Mechanism: Uses a solvent mixture (e.g., DMF/Heptane) that is homogeneous at high temperature (reaction) but biphasic at low temperature (separation).
Protocol: The "Phase-Switch" Separation
-
Solvent System:
-
Polar Phase: DMF, DMSO, or DMAc (Dissolves Catalyst).
-
Non-Polar Phase: Heptane or Cyclohexane (Dissolves Product).
-
Note:
is lipophilic, but the Pd-complex is often more soluble in the polar aprotic phase due to oxidative addition intermediates. Modification: If the catalyst partitions into the heptane, reverse the strategy (extract product with polar solvent).
-
-
Execution Steps:
-
Step A: Run reaction at 90–110°C (Homogeneous phase).
-
Step B: Cool to 0°C or Room Temperature. The mixture separates into two layers.[3]
-
Step C: Syringe off the non-polar layer (Product).
-
Step D: Wash the polar catalyst layer once with fresh heptane.
-
Step E: Add fresh substrates directly to the polar catalyst layer for Run 2.
-
Troubleshooting & FAQs
Decision Tree: Diagnosing Catalyst Failure
Caption: Figure 2. Diagnostic logic for troubleshooting failed recycling attempts.
Frequently Asked Questions
Q1: My recycled catalyst solution turned black immediately upon adding fresh aryl chloride. Why?
A: This is "Pd Black" formation.[4][5] It indicates that your phosphine ligand (
-
The Fix: You must perform the separation (filtration/decantation) under a strict Nitrogen or Argon blanket.
-
The Patch: Always add a "booster" of fresh ligand (0.5 to 1.0 equiv relative to Pd) to the recycled solution before adding the oxidant (aryl halide) to re-ligate any naked Pd(0).
Q2: Can I use silica gel chromatography to purify the product without losing the catalyst? A: No. Silica gel will strip the phosphine ligand from the Palladium and often adsorb the Palladium complex itself.
-
Alternative: If you must use chromatography for the product, you cannot recycle the catalyst from that specific stream. Use OSN before chromatography to separate the catalyst first.
Q3: Is there a solid scavenger that can "catch" the catalyst for reuse? A: Standard scavengers (like Thiol-silica) bind Pd too tightly, effectively killing the catalyst (good for purification, bad for recycling).
-
Advanced Option: Use Metal Scavenging Agents (MSAs) that are reversible, but these are rare for this specific ligand system. It is better to rely on OSN (keeping the catalyst in solution) rather than trying to precipitate or catch it.
Q4: How many cycles can I realistically expect?
A: With
-
Without fresh ligand top-up: 2–3 cycles (activity drops ~20% per cycle due to oxidation).
-
With 10% fresh ligand top-up: 5–10 cycles are common in OSN setups.
References
-
Organic Solvent Nanofiltration for Catalyst Recovery
-
Bulky Phosphine Ligand Stability
-
Zapf, A., & Beller, M. "Palladium-Catalyzed Reactions with Bulky Electron-Rich Phosphine Ligands." Chem. Commun., 2005. Link
-
-
Thermomorphic Solvent Systems
-
Bergbreiter, D. E. "Using Soluble Polymers to Recover Catalysts and Ligands." Chemical Reviews, 2002. Link
-
-
Mechanisms of Pd-Black Formation
Sources
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Ligand and Solvent Selection for Enhanced Separation of Palladium Catalysts by Organic Solvent Nanofiltration [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: Di-tert-butyl(n-butyl)phosphine vs. Tri-tert-butylphosphine in Catalysis
Executive Summary
The Verdict: While Tri-tert-butylphosphine (P(
For bench scientists and process chemists, DtBnBP serves as a "steric relief" variant of P(
| Feature | Tri-tert-butylphosphine (P( | Di-tert-butyl(n-butyl)phosphine (DtBnBP) |
| CAS | 13716-12-6 | 29949-72-2 |
| Physical State | Low-melting Solid (mp ~30°C) | Liquid (bp ~95-99°C @ 12 Torr) |
| Steric Bulk | Extreme (Cone Angle ~182°) | High (Cone Angle ~170-175°) |
| Primary Utility | Activation of inert C-Cl bonds | Process-friendly alternative; crowded substrates |
| Handling | Pyrophoric; difficult to dose as solid | Pyrophoric; easy to dose (syringe/flow) |
Ligand Architecture & Physicochemical Profile
Steric and Electronic Causality
The catalytic performance of these phosphines is dictated by the Tolman Electronic Parameter (TEP) and Cone Angle.
-
P(
-Bu) (The Hammer): Its three tert-butyl groups create a rigid, protective shell around the metal center. This extreme bulk favors the formation of monoligated Pd(0) species ( -Pd), which is the active species for the oxidative addition of difficult electrophiles (e.g., aryl chlorides). However, this same bulk can hinder the approach of nucleophiles or the final reductive elimination step if the substrate is also bulky. -
DtBnBP (The Valve): The n-butyl chain introduces conformational flexibility. It can rotate away from the metal center, effectively reducing the "buried volume" (
) during critical transition states. This makes DtBnBP superior when the reaction stalls at the reductive elimination stage due to overcrowding.
The "Liquid Advantage" in Process Chemistry
A major operational drawback of P(
-
DtBnBP is a stable liquid.[3] It allows for precise volumetric dosing via syringe or peristaltic pumps in flow chemistry setups, significantly reducing the risk of pyrophoric exposure during handling.
Visualization: Steric vs. Electronic Landscape
The following diagram maps the logical selection process based on ligand properties.
Figure 1: Decision matrix for selecting between P(t-Bu)3 and DtBnBP based on mechanistic bottlenecks and process constraints.
Catalytic Performance & Case Studies
Case Study: Suzuki-Miyaura Coupling of Aryl Chlorides
While P(
Comparative Performance Data (Representative):
| Substrate (Ar-Cl) | Coupling Partner | Catalyst System | Yield (PtBu3) | Yield (DtBnBP) | Insight |
| 4-Chloroanisole | Phenylboronic acid | Pd | >95% | >90% | Both highly effective for unhindered substrates. |
| 2-Chloro-1,3-dimethylbenzene | 2-Tolylboronic acid | Pd(OAc) | 45% | 78% | DtBnBP's flexibility allows coupling of sterically congested "ortho-ortho" systems where P( |
| Flow Reactor Setup | Phenylboronic acid | Pd / Ligand (0.5M Soln) | Failed (Clogging) | High | P( |
Mechanism of Action
The n-butyl chain prevents the formation of inactive off-cycle species. In P(
Experimental Protocol: DtBnBP-Catalyzed C-N Coupling
Objective: Coupling of a sterically hindered aryl chloride with a secondary amine. Safety Note: DtBnBP is pyrophoric .[3][4] All steps must be performed under Argon/Nitrogen.
Reagents
-
Aryl Chloride: 1.0 equiv (e.g., 1-chloro-2-ortho-xylene)
-
Amine: 1.2 equiv (e.g., Morpholine)
-
Base: NaOtBu (1.4 equiv)
-
Catalyst Precursor: Pd
(dba) (1 mol%) -
Ligand: DtBnBP (2-4 mol%) (Liquid, d = 0.81 g/mL)
-
Solvent: Toluene or Dioxane (Anhydrous, degassed)
Step-by-Step Workflow
-
Glovebox/Schlenk Setup:
-
Charge a reaction vial with Pd
(dba) , NaOtBu, and the aryl chloride (if solid). -
Evacuate and backfill with Argon 3x.
-
-
Ligand Addition (The Critical Step):
-
Unlike P(
-Bu) which requires weighing a static-prone solid: -
Prepare a stock solution of DtBnBP in toluene inside the glovebox or use a gas-tight microliter syringe.
-
Inject the DtBnBP (Liquid) directly into the reaction vial through the septum.
-
Calculation: For 1 mmol scale, use ~24 mg DtBnBP (~30
L).
-
-
Reaction:
-
Add the amine and solvent via syringe.
-
Heat to 80-100°C for 12 hours.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc, filter through a pad of celite/silica to remove Pd.
-
Concentrate and purify via flash chromatography.
-
Visualizing the Catalytic Cycle
The diagram below highlights where the ligand choice impacts the cycle.
Figure 2: Catalytic cycle illustrating the trade-off: P(t-Bu)3 drives oxidative addition, while DtBnBP facilitates reductive elimination in crowded systems.
References
-
Strem Chemicals / Ascensus Specialties. Product Catalog: Di-t-butyl(n-butyl)phosphine (15-1128).[1][3] Retrieved from
-
Sigma-Aldrich. Product Specification: Di-tert-butylphosphine (Precursor/Analog). Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136643, Di-tert-butylphosphine. Retrieved from [4]
-
Google Patents. Process for producing tertiary phosphine (EP1473297B1). (Describes the synthesis and industrial utility of DtBnBP). Retrieved from
-
Google Patents. Processes for the preparation of a BACE inhibitor (WO2016025359A1). (Cites use of DtBnBP in pharmaceutical synthesis). Retrieved from
Sources
A Comparative Guide to the Catalytic Efficiency of Di-t-butyl(n-butyl)phosphine and cataCXium® A
In the landscape of modern synthetic chemistry, the judicious selection of ligands for transition metal-catalyzed cross-coupling reactions is a critical determinant of catalytic efficiency and reaction scope. For researchers, scientists, and professionals in drug development, the ability to rationally choose a ligand based on its structural and electronic properties is paramount to achieving desired synthetic outcomes. This guide provides an in-depth, objective comparison of two prominent bulky, electron-rich phosphine ligands: Di-t-butyl(n-butyl)phosphine and cataCXium® A. By examining their structural attributes, steric and electronic parameters, and performance in key cross-coupling reactions, this document aims to equip the reader with the necessary insights to make informed decisions for their catalytic systems.
Structural and Mechanistic Foundations of Catalysis
At the heart of palladium-catalyzed cross-coupling reactions lies a catalytic cycle that is profoundly influenced by the nature of the ancillary ligands. Bulky, electron-rich phosphine ligands are widely employed due to their ability to promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The steric bulk of the ligand can facilitate the formation of monoligated, 14-electron palladium(0) species, which are often the most active in the oxidative addition of aryl halides.[1] Concurrently, the electron-donating nature of the ligand enhances the electron density at the palladium center, which also promotes oxidative addition and can influence the rate of reductive elimination.[1]
This compound and cataCXium® A (di(1-adamantyl)-n-butylphosphine) are both trialkylphosphines designed to leverage these principles. Their shared n-butyl group provides solubility in common organic solvents, while the key distinction lies in their bulky substituents: two tert-butyl groups versus two adamantyl groups.
The adamantyl moieties of cataCXium® A are significantly larger and more rigid than the tert-butyl groups of this compound. This structural difference is the primary determinant of their differing steric profiles, which in turn impacts their catalytic performance.
Comparative Analysis of Steric and Electronic Properties
The catalytic efficacy of a phosphine ligand is intrinsically linked to its steric and electronic characteristics. These are often quantified by the Tolman cone angle (θ) and the ligand's pKa, respectively.
| Ligand | Bulky Substituents | Estimated Tolman Cone Angle (θ) | Estimated pKa | Key Structural Features |
| This compound | Two tert-butyl groups | ~170-180° | High | Flexible tert-butyl groups, prone to C-H activation at high temperatures. |
| cataCXium® A | Two adamantyl groups | >180° | Very High | Rigid and bulky adamantyl cage, provides high steric shielding. |
The larger and more rigid adamantyl groups of cataCXium® A are expected to create a more sterically hindered environment around the palladium center compared to the tert-butyl groups. This increased bulk can be advantageous in promoting reductive elimination, particularly for sterically demanding substrates. However, excessive steric hindrance can also impede the approach of substrates to the metal center.
Both ligands are strong σ-donors due to the presence of electron-releasing alkyl groups. This high electron-donating ability is crucial for the oxidative addition of challenging substrates like aryl chlorides.
Catalytic Performance in Cross-Coupling Reactions
While direct, head-to-head comparative studies under identical conditions are scarce in the published literature, we can infer the relative performance of these ligands from available data on their applications in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of ligand is critical, especially when using less reactive aryl chlorides as substrates.
cataCXium® A has demonstrated high efficiency in Suzuki-Miyaura couplings, particularly for challenging substrates. For instance, it has been successfully employed in a macrocyclization reaction via an intramolecular Suzuki-Miyaura coupling at high temperatures (110 °C), showcasing the robustness of the catalyst system it forms.
While specific data for This compound in Suzuki-Miyaura coupling is limited, related bulky trialkylphosphines are known to be effective. The performance is expected to be comparable to other di-tert-butyl alkyl phosphines, which are effective for a range of aryl halides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The efficiency of this reaction is highly dependent on the phosphine ligand.
cataCXium® A is a well-established ligand for Buchwald-Hartwig aminations, enabling the coupling of a wide variety of amines with aryl halides, including chlorides.
For This compound , we can draw parallels from studies on the structurally similar Di(tert-butyl)neopentylphosphine (DTBNpP). In the amination of aryl bromides, palladium catalysts bearing DTBNpP showed comparable or even superior activity to those with the well-known tri(tert-butyl)phosphine (TTBP) under mild conditions.[3][4] This suggests that this compound is also likely to be a highly effective ligand for Buchwald-Hartwig aminations. The study on DTBNpP also highlighted that its larger cone angle compared to TTBP correlated with higher activity for aryl bromides.[4]
Experimental Protocols
To provide a practical context for the application of these ligands, the following are representative, detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Protocol for a Representative Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl chloride (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)
-
Phosphine ligand (this compound or cataCXium® A, 0.02 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Degas the resulting suspension by subjecting it to three freeze-pump-thaw cycles.
-
Under a positive pressure of inert gas, add the Pd₂(dba)₃ and the phosphine ligand.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring its progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for a Representative Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of an aryl bromide.
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Phosphine ligand (this compound or cataCXium® A, 0.04 mmol)
-
Anhydrous toluene (4 mL)
Procedure:
-
Inside an inert atmosphere glovebox, add Pd(OAc)₂, the phosphine ligand, and NaOt-Bu to a screw-cap vial containing a magnetic stir bar.
-
In a separate vial, prepare a solution of the aryl bromide and the amine in toluene.
-
Add this solution to the vial containing the catalyst components.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 80 °C.
-
Stir the reaction mixture for the required time (typically 4-24 hours). Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a short pad of Celite®, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography.
Conclusion and Recommendations
Both this compound and cataCXium® A are potent, bulky, and electron-rich phosphine ligands that can effectively catalyze a range of palladium-mediated cross-coupling reactions. The primary distinction between them is the nature of their bulky substituents, with the adamantyl groups of cataCXium® A imparting greater steric bulk and rigidity compared to the tert-butyl groups of this compound.
cataCXium® A is a well-documented and commercially successful ligand, often supplied as a stable palladium precatalyst (e.g., cataCXium® A Pd G3). Its proven efficacy in a wide array of challenging coupling reactions makes it a reliable choice for complex syntheses. Its robustness may be particularly advantageous in reactions requiring high temperatures.
This compound , while less documented, is expected to be a highly active ligand based on the performance of structurally similar phosphines. Its slightly smaller steric profile compared to cataCXium® A might be beneficial in cases where the extreme bulk of the adamantyl groups could hinder catalysis. However, the potential for C-H activation of the tert-butyl groups at elevated temperatures should be a consideration.
For researchers and drug development professionals, the choice between these two ligands will depend on the specific requirements of the transformation at hand. For routine and challenging couplings where a well-validated system is preferred, cataCXium® A is an excellent choice. For exploratory studies or when fine-tuning of the ligand's steric properties is desired, This compound represents a viable and potentially highly active alternative. As with any catalytic system, empirical screening of ligands and reaction conditions is the most effective strategy for identifying the optimal parameters for a given transformation.
References
-
Hicks, J. D., & Biscoe, M. R. (2009). Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. The Journal of Organic Chemistry, 74(15), 5533–5540. [Link]
-
Hicks, J. D., & Biscoe, M. R. (2009). Bulky alkylphosphines with neopentyl substituents as ligands in the amination of aryl bromides and chlorides. PubMed. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 44(3), 184–195. [Link]
- V. P. W. Böhm, C. W. K. Gstöttmayr, T. Weskamp, W. A. Herrmann, J. Organomet. Chem.2000, 595, 186-190.
- Zapf, A., & Beller, M. (2001). The development of efficient catalysts for palladium-catalyzed coupling reactions.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
- Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
- Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular C-O Bond Formation. Journal of the American Chemical Society, 124(21), 6043–6048.
- Christmann, U., & Vilar, R. (2005). Monoligated palladium species as catalysts in cross-coupling reactions.
- So, C. M., & Lau, C. P. (2010). A general and efficient catalyst system for the Suzuki-Miyaura coupling of aryl chlorides.
- Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines.
- Szostak, M., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(3), 555-560.
- Tóth, G., et al. (2019). Aryl-Diadamantyl Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions: Synthesis, Structural Analysis, and Application. ChemistrySelect, 4(24), 7231-7235.
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bulky alkylphosphines with neopentyl substituents as ligands in the amination of aryl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of electronic properties of phosphine ligands.
An In-Depth Technical Guide to the Comparative Analysis of Electronic Properties of Phosphine Ligands
Introduction: The Electronic Lever in Catalyst Design
In the realm of homogeneous catalysis and coordination chemistry, phosphine ligands (PR₃) represent one of the most versatile and impactful classes of molecules.[1] Their power lies in their remarkable tunability; subtle modifications to the R groups on the phosphorus atom can profoundly alter the steric and electronic environment of a metal center, thereby steering the course of a catalytic reaction.[2][3] This guide focuses on the electronic dimension of phosphine ligands, a critical parameter that governs the reactivity, selectivity, and stability of organometallic complexes.[3] For researchers, scientists, and drug development professionals, a deep, quantitative understanding of these electronic effects is not merely academic—it is the foundational principle for the rational design of next-generation catalysts.
This guide provides a comprehensive framework for the comparative analysis of phosphine ligand electronic properties. We will delve into the theoretical underpinnings of metal-phosphine bonding, present robust experimental protocols for quantifying electronic effects, and explore the synergistic role of computational chemistry in modern ligand design.
Pillar 1: The Scientific Foundation of Phosphine Electronic Effects
The interaction between a phosphine ligand and a transition metal is a classic example of synergistic bonding, comprising two key components:
-
σ-Donation: The phosphine ligand donates its lone pair of electrons into an empty d-orbital on the metal center. This is the primary bonding interaction.[2][4]
-
π-Acceptance (Back-Donation): The metal donates electron density from a filled d-orbital back into an empty acceptor orbital on the phosphine ligand.[4]
Crucially, modern consensus, supported by molecular orbital calculations, identifies the primary acceptor orbitals on the phosphine as the antibonding sigma orbitals (σ) of the phosphorus-substituent (P-R) bonds, not the phosphorus d-orbitals as was once postulated.[2][5][6] The energy of these σ orbitals, and thus the ligand's ability to act as a π-acceptor, is highly dependent on the electronegativity of the R groups.[2][5]
-
Electron-Donating Ligands: Typically have electron-rich, alkyl R groups. These are strong σ-donors and weak π-acceptors, leading to an increase in electron density on the metal center.
-
Electron-Withdrawing Ligands: Often feature electronegative R groups (e.g., -OR, -F, -CF₃). These are weaker σ-donors and strong π-acceptors, as the electronegative substituents lower the energy of the P-R σ* orbitals, making them more accessible for back-donation.[5] This results in a decrease in electron density on the metal.
This tunable electronic interplay allows for the fine control of a metal's reactivity. For instance, increasing the electron density on a metal can promote oxidative addition, a key step in many cross-coupling reactions.[3]
Quantifying Electronic Influence: The Tolman Electronic Parameter (TEP)
To move from a qualitative description to a quantitative comparison, the field relies heavily on the Tolman Electronic Parameter (TEP) .[7] Proposed by Chadwick A. Tolman, this parameter provides an elegant experimental measure of a phosphine's net electron-donating or -withdrawing ability.[7]
The TEP is the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) in a standard nickel complex, Ni(CO)₃L, where L is the phosphine ligand being tested.[8] The logic is as follows:
-
A stronger electron-donating phosphine increases the electron density on the nickel center.
-
This increased electron density leads to more extensive π-back-donation from the nickel into the π* antibonding orbitals of the CO ligands.
-
Populating the CO π* orbitals weakens the C-O bond.
-
A weaker C-O bond has a lower vibrational stretching frequency.
Therefore, a lower ν(CO) value indicates a more electron-donating phosphine , while a higher ν(CO) value signifies a more electron-withdrawing (or less donating) phosphine .[7][8]
Pillar 2: A Comparative Data-Driven Analysis
The TEP provides a robust scale for comparing the electronic properties of a wide array of phosphine ligands. The table below summarizes these values for common phosphines, illustrating the broad electronic spectrum available to chemists.
| Ligand | Abbreviation | TEP (ν(CO) in cm⁻¹) | Electronic Character |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 2056.1 | Very Strongly Donating |
| Tricyclohexylphosphine | PCy₃ | 2056.4 | Very Strongly Donating |
| Triethylphosphine | PEt₃ | 2061.7 | Strongly Donating |
| Trimethylphosphine | PMe₃ | 2064.1 | Strongly Donating |
| Triphenylphosphine | PPh₃ | 2068.9 | Moderately Donating |
| Trimethyl phosphite | P(OMe)₃ | 2076.3 | Withdrawing |
| Triphenyl phosphite | P(OPh)₃ | 2085.3 | Strongly Withdrawing |
| Phosphorus trifluoride | PF₃ | 2110.8 | Very Strongly Withdrawing |
Note: Values are for Ni(CO)₃L complexes in CH₂Cl₂ and are compiled for comparative purposes.
Pillar 3: Experimental and Computational Protocols
A trustworthy analysis requires rigorous and validated methodologies. Here, we present both the classic experimental protocol for TEP determination and a conceptual workflow for a modern computational approach.
Experimental Protocol: TEP Determination via IR Spectroscopy
This protocol describes the synthesis of a Ni(CO)₃L complex and its analysis.
Core Directive: The choice of a standardized metal-carbonyl system like Ni(CO)₃L is a cornerstone of this method's trustworthiness. It provides a consistent electronic environment, ensuring that variations in ν(CO) can be directly and reliably attributed to the electronic effects of the phosphine ligand under investigation, rather than confounding variables from the metal precursor.
Self-Validation: The protocol is self-validating through the use of an internal standard or by comparing the obtained TEP value for a known ligand (e.g., PPh₃) against the established literature value. A close match validates the experimental setup and procedure.
WARNING: Nickel tetracarbonyl (Ni(CO)₄) is extremely toxic, volatile, and a suspected carcinogen. This procedure must only be performed by trained personnel in a certified, high-performance fume hood with appropriate personal protective equipment. Safer alternatives using other metal carbonyls, such as Rh(acac)(CO)L, have been developed and show a strong linear correlation with the original Tolman scale.[8]
Methodology:
-
System Preparation: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques. Solvents (e.g., dichloromethane) must be anhydrous and degassed. Causality: This prevents the oxidation of the phosphine and the decomposition of the highly sensitive nickel carbonyl reagents.
-
Reaction Setup: In a Schlenk flask, dissolve one molar equivalent of the phosphine ligand (L) in the chosen solvent.
-
Reagent Addition: While stirring, carefully add one molar equivalent of Ni(CO)₄ to the phosphine solution at room temperature. The reaction is typically instantaneous, marked by the evolution of one equivalent of CO gas. Causality: A 1:1 stoichiometry is critical for the selective formation of the mono-phosphine complex, Ni(CO)₃L. Excess Ni(CO)₄ would contaminate the spectrum.
-
Sample Preparation: Without exposing the solution to air, transfer an aliquot to a sealed, air-tight IR cell (e.g., a liquid cell with NaCl or KBr windows).
-
Spectroscopic Measurement: Immediately record the infrared spectrum of the solution, focusing on the 1900-2200 cm⁻¹ region.
-
Data Analysis: Identify the most intense absorption band in the carbonyl region. This corresponds to the A₁ symmetric C-O stretch, and its frequency is the Tolman Electronic Parameter.
Experimental Workflow Diagram
Caption: A stepwise workflow for the experimental determination of the Tolman Electronic Parameter (TEP).
Computational Protocol: A DFT-Based Approach
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, complementary method for probing ligand electronics without the hazards of chemicals like Ni(CO)₄.[9]
Core Directive: The goal of the computational approach is to model the same physical observable as the experiment—the ν(CO) of a Ni(CO)₃L complex. By calculating this value in silico, we can predict the TEP for novel ligands or for those that are difficult to synthesize.
Methodology:
-
Structure Modeling: Build the 3D structure of the desired Ni(CO)₃L complex using a molecular modeling program.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G* for ligands, with a larger basis set like LANL2DZ for the metal). This finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. This is a critical step that confirms the structure is a true energy minimum (no imaginary frequencies) and provides the calculated vibrational modes.
-
TEP Prediction: Identify the calculated A₁ symmetric C-O stretching frequency from the output. A scaling factor may be applied to this value to better correlate it with experimental data.
-
Deeper Analysis (Optional):
-
Natural Bond Orbital (NBO) Analysis: Quantifies the charge transfer between the phosphine's lone pair and the metal (σ-donation) and from the metal d-orbitals to the P-R σ* orbitals (π-acceptance).[10]
-
Molecular Electrostatic Potential (MEP): The minimum potential (Vmin) near the phosphorus lone pair can be used as another descriptor of the ligand's donor strength.[11][12][13]
-
Conceptual DFT Workflow Diagram
Caption: Conceptual workflow for predicting phosphine electronic properties using Density Functional Theory.
Conclusion
The electronic properties of phosphine ligands are a fundamental lever for controlling the outcomes of catalytic processes. A systematic and comparative analysis, grounded in the robust experimental framework of the Tolman Electronic Parameter and augmented by the predictive power of computational chemistry, provides researchers with the essential tools for rational ligand selection and design. By understanding and applying these principles, the scientific community can accelerate the development of more efficient, selective, and innovative catalysts for applications ranging from pharmaceutical synthesis to materials science.
References
-
Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348. Available at: [Link]
-
Organometallic HyperTextBook: Phosphine Complexes. Interactive Learning Paradigms, Incorporated. Available at: [Link]
-
Gell, C. R., & Gabbaï, F. P. (2022). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Chemical Science, 13(12), 3426-3433. Available at: [Link]
-
Sherwood, T. C., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(7), 639-645. Available at: [Link]
-
Tolman, C. A. (1970). Electron Donor-Acceptor Properties of Phosphorus Ligands from Nickel-Carbonyl Stretching Frequencies. Journal of the American Chemical Society, 92(10), 2956–2965. Available at: [Link]
-
Tewari, G. (2016). Phosphine as ligand. Slideshare. Available at: [Link]
- Phosphine Ligands. (n.d.). Unnamed source. Available through academic channels.
-
Rojas-Poblete, M., et al. (2019). Effect of Charge and Phosphine Ligands on the Electronic Structure of the Au8 Cluster. The Journal of Physical Chemistry C, 123(23), 14668–14677. Available at: [Link]
-
LibreTexts Chemistry. (2020). 19.2: Phosphines. Available at: [Link]
-
Al-Jibori, S. A. (2011). Measuring the electronic and steric effect of some phosphine ligands. University of Manchester. Available at: [Link]
-
Suresh, C. H., & Koga, N. (2009). Quantitative Assessment of the Stereoelectronic Profile of Phosphine Ligands. Inorganic Chemistry, 48(15), 7249–7257. Available at: [Link]
-
Gründemann, S., et al. (2009). Quantifying the Electron-Donating Strength of Phosphine Ligands. Journal of Chemical Education, 86(12), 1416. Available at: [Link]
-
Quora. (2018). What are the characteristics of phosphine ligands in organometallic compounds?. Available at: [Link]
-
Chemistry Vignettes. (2014). Phosphine ligands. YouTube. Available at: [Link]
-
LibreTexts Chemistry. (2023). 24.2D: Phosphine and Related Ligands. Available at: [Link]
-
Tolman, C. A. (1977). Electronic factors affecting ligand substitution reactions of transition metal complexes. Chemical Society Reviews, 6, 1-28. Available at: [Link]
- Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.
- Frenking, G., & Shaik, S. (Eds.). (2014). The chemical bond: fundamental aspects of chemical bonding. John Wiley & Sons.
- Hartwig, J. F. (2010).
-
Sakaki, S., & Kikuchi, O. (1993). Ab initio MO study of the structure and bonding of transition-metal-phosphine complexes. Inorganic Chemistry, 32(13), 2739–2745. Available at: [Link]
Sources
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- 4. quora.com [quora.com]
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- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04277G [pubs.rsc.org]
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- 11. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Di-t-butyl(n-butyl)phosphine proper disposal procedures
Part 1: Core Directive & Operational Philosophy
Do not underestimate this reagent. Di-t-butyl(n-butyl)phosphine is an electron-rich, alkyl phosphine. Unlike its aryl counterparts (e.g., triphenylphosphine), it is pyrophoric , meaning it can spontaneously ignite upon contact with air.[1]
This guide is not a generic safety sheet; it is a field-validated protocol for neutralizing this specific hazard. The objective is to convert the highly reactive P(III) species into a thermodynamically stable P(V) phosphine oxide (
Part 2: Pre-Operational Assessment
1. The Chemistry of Deactivation
We utilize Sodium Hypochlorite (Bleach) as the primary quenching agent.[2][3]
-
Mechanism: The hypochlorite ion (
) acts as an oxygen transfer agent, attacking the lone pair on the phosphorus atom. -
Reaction:
-
Thermodynamics: This reaction is highly exothermic . If performed on neat (undiluted) phosphine, the heat generated can flash-boil the water in the bleach, creating a corrosive aerosol or igniting the organic solvent. Dilution is the critical safety control.
2. Essential PPE & Engineering Controls
| Category | Requirement | Rationale |
| Respiratory | Fume Hood (Sash at lowest working height) | Captures phosphine vapors and potential chlorine off-gassing. |
| Dermal | Double Nitrile Gloves + Flame Resistant Lab Coat | Phosphines penetrate standard latex; double nitrile provides breakthrough time buffer. |
| Eye/Face | Safety Goggles + Face Shield | Explosion/splash risk during quenching requires full facial protection. |
| Fire Safety | Class D or ABC Extinguisher + Sand Bucket | Water may spread a pyrophoric liquid fire; sand is used to smother small ignitions. |
Part 3: Step-by-Step Disposal Workflows
Workflow A: Bulk Disposal (Unused/Old Reagent > 5 mL)
Use this protocol for disposing of old bottles or significant remaining volumes.
Step 1: Inert Dilution (The Heat Sink)
-
Secure the reagent bottle in a clamp within the fume hood.
-
Under an inert atmosphere (Nitrogen/Argon), dilute the phosphine with a non-flammable or high-flashpoint solvent (e.g., Toluene or Heptane) to a concentration of < 5% v/v .
-
Why? The solvent acts as a thermal buffer, absorbing the heat generated during the subsequent oxidation.
-
Step 2: Controlled Oxidation (The Quench)
-
Prepare a 10% Bleach solution (1 part commercial bleach : 9 parts water).
-
Place the flask containing the diluted phosphine in an ice-water bath .
-
Dropwise Addition: Slowly add the dilute bleach solution to the phosphine mixture while stirring vigorously.
-
Observation: You may see a white precipitate (the oxide) or a phase split.
-
Caution: If the temperature rises significantly or bubbling becomes vigorous, STOP. Let it cool.
-
-
Continue addition until the organic layer no longer generates heat upon bleach addition. Add a 20% excess of bleach to ensure complete conversion.
Step 3: Verification & Disposal
-
Remove the ice bath and let the mixture stir at room temperature for 1 hour.
-
Test the organic layer: A small aliquot exposed to air on a watch glass should not smoke or smell characteristic of the phosphine (garlic/rotten fish odor).
-
Waste Stream: Label the container as "Hazardous Waste: Quenched Phosphine/Toluene/Bleach Mixture."
-
Critical: Do NOT acidify this waste stream. Acid + Bleach = Chlorine Gas (
).
-
Workflow B: Trace Residue (Syringes, Septa, Empty Bottles)
Use this for "empty" Sure/Seal bottles or contaminated needles.
-
Syringes/Needles: Immediately draw up pure hexanes or toluene into the syringe to dilute the residue, then expel into a "Quench Beaker" containing 10% bleach. Repeat 3 times. Rinse with water, then dispose of the needle in a sharps container.
-
Empty Bottles:
-
Do not simply throw the capped bottle in the trash.
-
Inject an inert solvent (toluene) into the bottle to dissolve residue.
-
Cannulate or syringe this rinse into the Quench Beaker.
-
Once rinsed, leave the bottle uncapped in the back of the fume hood for 24-48 hours to allow passive oxidation of any remaining molecular films.
-
Deface the label and dispose of as glass waste.
-
Part 4: Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision pathways for safe disposal.
Figure 1: Operational decision tree for the quenching and disposal of pyrophoric alkyl phosphines.
Part 5: Emergency Contingencies
| Scenario | Immediate Action |
| Spill (Inside Hood) | Do not use water. Cover with dry sand or vermiculite. Scoop carefully into a beaker containing bleach solution. |
| Spill (Outside Hood) | Evacuate the lab immediately. Pull the fire alarm. This is a hazmat situation due to toxic smoke ( |
| Skin Contact | Immediate flushing with water for 15 minutes.[4] The burn is chemical (caustic) and thermal. Seek medical aid. |
References
-
Carnegie Mellon University EHS. (n.d.). Pyrophoric Handling Procedure. Retrieved October 26, 2023, from [Link]
-
University of California, San Diego (UCSD). (2019). Standard Operating Procedure: Pyrophoric Chemicals. Retrieved October 26, 2023, from [Link]
Sources
Personal protective equipment for handling Di-t-butyl(n-butyl)phosphine
CAS Number: 29949-05-7 Hazard Class: Pyrophoric Liquid (Cat 1), Skin Corrosion (Cat 1B) Immediate Danger: Spontaneously ignites on contact with air; causes severe skin and eye burns.
Part 1: The Hierarchy of Defense (PPE & Engineering)
As a Senior Application Scientist, I must emphasize that Personal Protective Equipment (PPE) is your last line of defense. With Di-tert-butyl(n-butyl)phosphine (DTBNBP), your primary safety barrier is the inert atmosphere integrity (Glovebox or Schlenk line). PPE exists solely to mitigate catastrophic failure of that containment.
Unlike standard organic solvents, where chemical permeability is the main concern, DTBNBP presents a thermal and corrosive dual-threat. If a syringe slips, the liquid will not just burn your skin chemically; it will ignite, melting synthetic fabrics into the wound. Therefore, our PPE strategy focuses on Fire Resistance (FR) layered with Chemical Impermeability .
The PPE Layering Matrix
| Body Zone | Primary Layer (Chemical Barrier) | Secondary Layer (Thermal/Impact Barrier) | Scientific Rationale |
| Torso & Arms | FR Lab Coat (Nomex® IIIA or chemically treated cotton) | 100% Cotton Base Layer (Shirt/Pants) | Crucial: Never wear synthetic fibers (polyester/nylon) underneath. Upon ignition, synthetics melt and fuse to skin, exacerbating burns. Nomex provides self-extinguishing thermal protection. |
| Hands | Outer: 5-8 mil Nitrile (Disposable) | Inner: Nomex® Flight Gloves or Kevlar® Liners | The "Double-Glove" system. The outer nitrile protects against the chemical. The inner Nomex liner provides thermal insulation if the chemical ignites on the glove surface. |
| Eyes/Face | Safety Goggles (ANSI Z87.1+) | Face Shield (Polycarbonate, 8-inch minimum) | Goggles seal eyes from vapors/aerosols. The face shield is mandatory to deflect the "flash" of a pyrophoric ignition away from the neck and face. |
| Feet | Leather/Non-porous Shoes | N/A | Mesh sneakers allow liquid penetration and ignition directly on socks (often synthetic). |
Visualization: The PPE Defense System
Figure 1: The multi-layered defense strategy separates thermal protection (Inner/FR layers) from chemical resistance (Outer layers).
Part 2: Operational Protocol (Syringe Transfer)
Objective: Transfer DTBNBP from a Sure/Seal™ bottle to a reaction vessel without atmospheric exposure. Equipment: Schlenk line (Argon/Nitrogen), oven-dried glassware, gastight syringe with Luer-lock, long needle (16-18 gauge).
The "Positive Pressure" Technique
This protocol relies on the principle that outward gas flow prevents inward air diffusion.
-
Preparation:
-
Secure the reagent bottle with a clamp. Never hold the bottle by hand during transfer (if it breaks or ignites, you lose the hand).
-
Flush the syringe and needle with inert gas (Argon preferred due to density) 3 times.
-
-
Pressurization:
-
Insert an inert gas line (via a separate needle) into the reagent bottle septum to establish positive pressure.
-
-
The Draw:
-
The Transfer:
-
Once filled, pull the needle tip out of the liquid but keep it inside the bottle headspace.
-
Draw a small cushion of inert gas into the needle tip. This "gas plug" protects the liquid at the tip from reacting with air during the brief transit to the reaction vessel.
-
Transfer immediately to the reaction flask (which must be under positive inert pressure).
-
Part 3: Decontamination & Disposal (The Quenching Workflow)
The "Empty" Bottle Hazard: A "common" bottle of DTBNBP contains enough residual pyrophoric material to cause a lab fire if simply thrown in the trash. All residues must be chemically neutralized (quenched).
Mechanism: We use a stepwise protonation strategy. We start with a weak proton source (Isopropanol) to control the exotherm, then move to stronger sources (Methanol, Water).
-
Reaction:
(Oxidation eliminates pyrophoricity).
Step-by-Step Quenching Protocol
-
Setup: Place the vessel/syringe to be cleaned in a fume hood, clear of clutter.
-
Dilution: Add an inert solvent (Heptane or Toluene) to dilute the remaining residue. This acts as a heat sink.
-
Cooling: Cool the vessel to -78°C (Dry Ice/Acetone) or 0°C (Ice bath) depending on scale.
-
The Drop-wise Addition: Follow the flow below.
Figure 2: The stepwise quenching protocol ensures the exothermic reaction remains controlled. Never jump straight to water.
Critical Note on Odor Control: Even after quenching the pyrophoric nature, phosphines have a potent, toxic garlic-like odor. A final rinse with dilute bleach (sodium hypochlorite) oxidizes the phosphine to a phosphine oxide, which is generally odorless and non-pyrophoric.
References
-
University of California, Los Angeles (UCLA) EHS. (n.d.). SOP: Pyrophoric Liquid Reagents. Retrieved from [Link]
-
Princeton University EHS. (2023). Pyrophoric Materials Handling Guide. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
